5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Description
5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C24H21BrClN3O3 and its molecular weight is 514.8. The purity is usually 95%.
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Biological Activity
The compound 5-(3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews its biological activity, focusing on its antibacterial properties, potential mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H19BrClN3O with a molecular weight of 504.81 g/mol. The structure features a quinoline moiety, which is often associated with significant pharmacological effects.
Property | Value |
---|---|
Molecular Weight | 504.81 g/mol |
Molecular Formula | C26H19BrClN3O |
LogP | 7.2341 |
Hydrogen Bond Acceptors Count | 4 |
Polar Surface Area | 36.083 Ų |
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action :
- Case Studies :
- A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.17 to 2.34μg/mL against various bacterial strains . The specific compound's MIC values have yet to be reported but are expected to fall within similar ranges based on structural similarities.
Comparative Analysis with Related Compounds
The biological activity can be compared with other quinoline derivatives:
Compound Name | Structure Features | Antibacterial Activity |
---|---|---|
Chloroquine | 4-aminoquinoline derivative | Antimalarial; moderate antibacterial activity |
Isoquinoline | Similar bicyclic structure | Stronger base; potential antimicrobial effects |
8-Hydroxyquinoline | Hydroxyl group at position 8 | Neuroprotective; some antimicrobial activity |
2-Aminoquinoline | Amino group at position 2 | Antimicrobial activity |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, the introduction of halogen substituents (like bromine and chlorine) has been shown to improve antibacterial efficacy .
Synthesis and Activity Correlation
The synthesis of quinoline derivatives often involves various catalytic methods that can influence their biological properties. For example, palladium-catalyzed reactions have been reported to yield compounds with significant antibacterial properties . Understanding the synthesis pathways can aid in optimizing the biological activity of new derivatives.
Properties
IUPAC Name |
5-[5-(4-bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrClN3O3/c1-14-5-6-16-12-18(24(26)27-19(16)11-14)21-13-20(15-7-9-17(25)10-8-15)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOOEJHEUBWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.